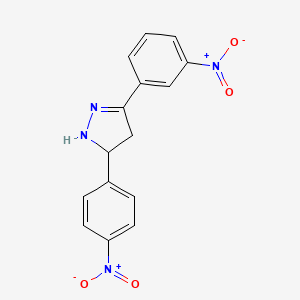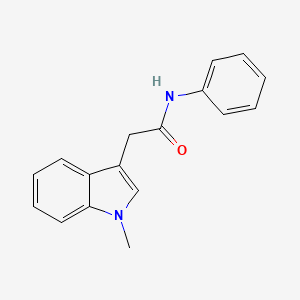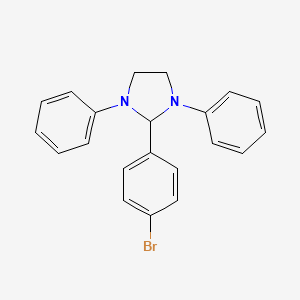![molecular formula C21H22BrN7O3 B11559399 2-[(E)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11559399.png)
2-[(E)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL is a complex organic compound with a unique structure that includes a triazine ring, a bromophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The bromophenyl group is introduced via a nucleophilic substitution reaction, and the morpholine moiety is added through a subsequent substitution reaction. The final step involves the condensation of the hydrazine derivative with the methoxyphenol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{4-[(3-CHLOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL
- 2-[(E)-(2-{4-[(3-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its binding affinity to certain molecular targets, while the morpholine moiety can improve its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C21H22BrN7O3 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[(E)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H22BrN7O3/c1-31-17-7-2-4-14(18(17)30)13-23-28-20-25-19(24-16-6-3-5-15(22)12-16)26-21(27-20)29-8-10-32-11-9-29/h2-7,12-13,30H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
AXTFQNHJIQKXOB-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)



![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![(3E)-N-[4-(acetylamino)phenyl]-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide](/img/structure/B11559342.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11559349.png)
![N-[(2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11559350.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11559367.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11559375.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11559383.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559386.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate](/img/structure/B11559395.png)
acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide](/img/structure/B11559397.png)
